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molecular formula C12H16ClN3 B8791910 2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8791910
M. Wt: 237.73 g/mol
InChI Key: PJXISGLJRLXGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324225B2

Procedure details

2-Chloro-7-cyclopentyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is prepared from cyclopentyl amine and 5-bromo-2,4-dichloropyrimidine using a method similar to that for the preparation of 2-chloro-7-(1-ethyl-propyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. given in example 328.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N)CCCC1.BrC1C(Cl)=NC(Cl)=NC=1.[Cl:16][C:17]1[N:18]=[CH:19][C:20]2[CH:25]=[C:24]([CH3:26])[N:23]([CH:27]([CH2:30][CH3:31])[CH2:28][CH3:29])[C:21]=2[N:22]=1>>[Cl:16][C:17]1[N:18]=[CH:19][C:20]2[CH:25]=[C:24]([CH3:26])[N:23]([CH:27]3[CH2:30][CH2:31][CH2:29][CH2:28]3)[C:21]=2[N:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C)C(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C)C2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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